molecular formula C16H19FN4O2 B5522792 (3S,4R)-1-[(2,5-dimethyl-1,2,4-triazol-3-yl)methyl]-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid

(3S,4R)-1-[(2,5-dimethyl-1,2,4-triazol-3-yl)methyl]-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B5522792
M. Wt: 318.35 g/mol
InChI Key: LQWIJPNRSRSUPU-UONOGXRCSA-N
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Description

(3S,4R)-1-[(2,5-dimethyl-1,2,4-triazol-3-yl)methyl]-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a triazole moiety and a fluorophenyl group

Scientific Research Applications

(3S,4R)-1-[(2,5-dimethyl-1,2,4-triazol-3-yl)methyl]-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-1-[(2,5-dimethyl-1,2,4-triazol-3-yl)methyl]-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Triazole Moiety: This step often involves the use of azide-alkyne cycloaddition (click chemistry) to introduce the triazole ring.

    Substitution with the Fluorophenyl Group: This can be done through nucleophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-1-[(2,5-dimethyl-1,2,4-triazol-3-yl)methyl]-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of (3S,4R)-1-[(2,5-dimethyl-1,2,4-triazol-3-yl)methyl]-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4R)-1-[(2,5-dimethyl-1,2,4-triazol-3-yl)methyl]-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid
  • (3S,4R)-1-[(2,5-dimethyl-1,2,4-triazol-3-yl)methyl]-4-(3-bromophenyl)pyrrolidine-3-carboxylic acid

Uniqueness

The uniqueness of (3S,4R)-1-[(2,5-dimethyl-1,2,4-triazol-3-yl)methyl]-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(3S,4R)-1-[(2,5-dimethyl-1,2,4-triazol-3-yl)methyl]-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O2/c1-10-18-15(20(2)19-10)9-21-7-13(14(8-21)16(22)23)11-4-3-5-12(17)6-11/h3-6,13-14H,7-9H2,1-2H3,(H,22,23)/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQWIJPNRSRSUPU-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)CN2CC(C(C2)C(=O)O)C3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=N1)CN2C[C@H]([C@@H](C2)C(=O)O)C3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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